molecular formula C14H19N B14278666 1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 126526-34-9

1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole

Cat. No.: B14278666
CAS No.: 126526-34-9
M. Wt: 201.31 g/mol
InChI Key: JSULBGPSGDBITL-UHFFFAOYSA-N
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Description

1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a methylidene group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride as starting materials. The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst, and refluxed in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the indole ring.

Scientific Research Applications

1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole has various applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

    Biology: Indole derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications are explored due to the compound’s ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar in structure but lacks the methylidene group.

    2,3-Dihydro-1H-indole: A simpler indole derivative without the multiple methyl groups.

Uniqueness

1,3,3,5,6-Pentamethyl-2-methylidene-2,3-dihydro-1H-indole is unique due to its multiple methyl groups and the presence of a methylidene group, which confer distinct chemical properties and reactivity compared to other indole derivatives .

Properties

CAS No.

126526-34-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1,3,3,5,6-pentamethyl-2-methylideneindole

InChI

InChI=1S/C14H19N/c1-9-7-12-13(8-10(9)2)15(6)11(3)14(12,4)5/h7-8H,3H2,1-2,4-6H3

InChI Key

JSULBGPSGDBITL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=C)C2(C)C)C

Origin of Product

United States

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